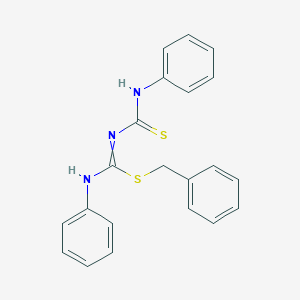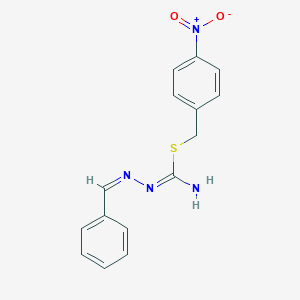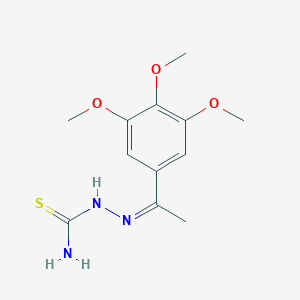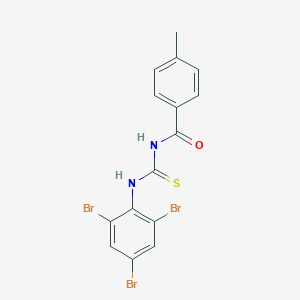![molecular formula C23H24N4O3S B307338 ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307338.png)
ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate, also known as EMTA, is a chemical compound that has gained attention for its potential use in scientific research. EMTA is a benzazepine derivative that has been shown to have various biological activities, including anti-inflammatory, antifungal, and antitumor effects.
Mecanismo De Acción
The mechanism of action of ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been reported to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, antifungal, and antitumor activities, this compound has been reported to have antioxidant activity. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and triglycerides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, its effects on different cell types and in different experimental conditions may vary, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. One area of interest is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective drugs based on this compound. Another area of interest is to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Finally, more research is needed to determine the optimal conditions for using this compound in lab experiments, including the appropriate concentrations and exposure times.
Métodos De Síntesis
The synthesis method of ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate involves a multi-step reaction starting from 3-methylphenyl hydrazine and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester. The reaction involves the formation of a triazole ring and a benzazepine ring, followed by the introduction of a sulfanyl group. The final product is obtained by esterification of the carboxylic acid group with ethanol.
Aplicaciones Científicas De Investigación
Ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been shown to have various biological activities, making it a potential candidate for scientific research. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antifungal activity against Candida albicans and antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C23H24N4O3S |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
ethyl 2-[3-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C23H24N4O3S/c1-3-30-20(28)14-27-18-10-5-4-8-16(18)11-12-19(22(27)29)31-23-24-21(25-26-23)17-9-6-7-15(2)13-17/h4-10,13,19H,3,11-12,14H2,1-2H3,(H,24,25,26) |
Clave InChI |
JRDAECDPTXTICE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC(=CC=C4)C |
SMILES canónico |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307257.png)
![N-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine](/img/structure/B307260.png)



![1-[(4-Chlorophenyl)methylene]-3-benzylisothiosemicarbazide](/img/structure/B307265.png)



![methylN-[2-(benzoyl-4-methylanilino)-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylimidothiocarbamate](/img/structure/B307271.png)
![N-[4,5-bis(methylanilino)-3,6-bis(4-methylphenyl)-7-(phenylimino)-1,8-dithia-3,6-diazacyclododeca-4,10-dien-2-ylidene]-N-phenylamine](/img/structure/B307272.png)
![N-[4,5-bis(methylanilino)-3,6-bis(4-methylphenyl)-7-(phenylimino)-1,8-dithia-3,6-diazacyclododec-4-en-2-ylidene]-N-phenylamine](/img/structure/B307273.png)
![N-(1,2-bis(methylanilino)-2-{4-methyl[(methylanilino)carbonyl]anilino}vinyl)-N'-methyl-N-(4-methylphenyl)-N'-phenylurea](/img/structure/B307275.png)
![1-[(1,3-Benzodioxol-5-ylmethylene)amino]-2-imino-3-(4-methylphenyl)-5-[(4-methylphenyl)imino]-4-imidazolidinethione](/img/structure/B307277.png)